

6-Aminoisoquinolin-1(2H)-one chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminoisoquinolin-1(2H)-one

Cat. No.: B1524380

[Get Quote](#)

An In-Depth Technical Guide to **6-Aminoisoquinolin-1(2H)-one** for Advanced Research

Abstract

This guide provides a comprehensive technical overview of **6-Aminoisoquinolin-1(2H)-one**, a heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. We will delve into its core chemical identity, synthesis, reactivity, and key applications. As a versatile building block, its unique structure, featuring a reactive amino group, makes it a valuable precursor for a range of bioactive molecules.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this compound in their work.

Core Chemical Identity and Properties

6-Aminoisoquinolin-1(2H)-one is a bicyclic aromatic compound. The presence of the lactam (a cyclic amide) functionality within the isoquinoline core, combined with an amino group on the benzene ring, dictates its chemical behavior and utility.

Chemical Structure

The structure consists of a fused pyridine and benzene ring system, forming the isoquinoline scaffold. A carbonyl group at position 1 and a secondary amine at position 2 constitute the lactam ring, while an amino group is substituted at position 6.

Caption: 2D Chemical Structure of **6-Aminoisoquinolin-1(2H)-one**.

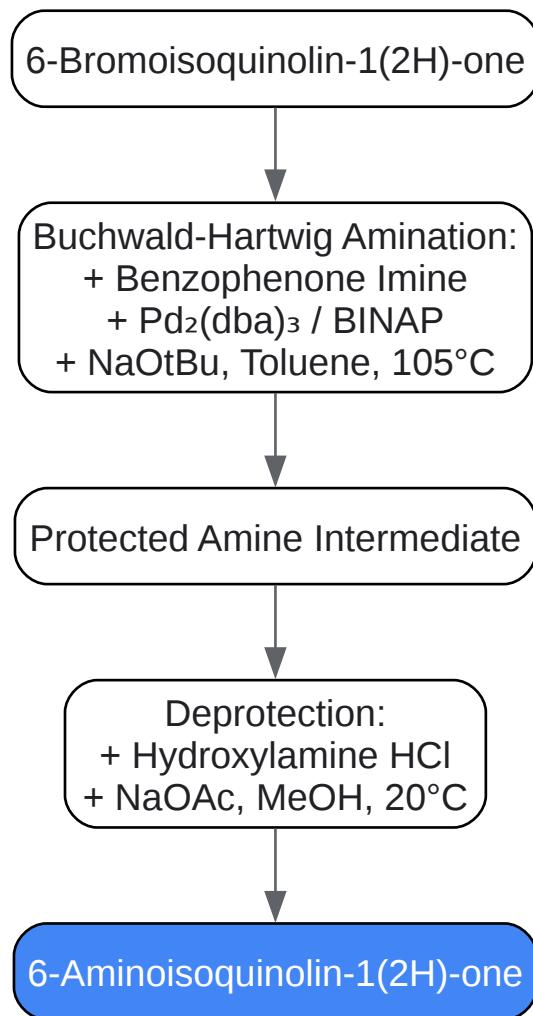
IUPAC Name and Synonyms

- IUPAC Name: 6-amino-2H-isoquinolin-1-one[3]
- Common Synonyms: **6-Aminoisoquinolin-1(2H)-one**, 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 1-Oxoisoquinolin-6-amine, 6-Aminoisoquinolin-1-ol[3][4][5]

Physicochemical Properties

A summary of the key identifiers and properties is provided below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ O	[1][3][4]
Molecular Weight	160.17 g/mol	[3][4]
CAS Number	216099-46-6	[1][3][4]
Appearance	Light or pale yellow solid	[1]
Purity	≥ 97% (HPLC)	[1]
Topological Polar Surface Area	55.1 Å ²	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]


Synthesis and Reactivity

The synthesis of **6-Aminoisoquinolin-1(2H)-one** is a multi-step process that requires careful control of reaction conditions. The presence of both a nucleophilic amino group and a lactam moiety provides multiple sites for chemical modification.

Synthetic Protocol: Buchwald-Hartwig Amination Approach

A common and effective route for synthesizing this compound involves a palladium-catalyzed amination of a halogenated precursor. The following protocol is adapted from established

methodologies.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Aminoisoquinolin-1(2H)-one**.

Detailed Experimental Protocol:

- Reaction Setup: To a solution of 6-bromoisoquinolin-1(2H)-one (1.0 eq) in toluene, add benzophenone imine (1.2 eq), BINAP (0.7 eq), and sodium t-butoxide (3.0 eq).
 - Expert Insight: Benzophenone imine serves as an ammonia surrogate, which is more manageable than ammonia gas. The choice of BINAP as a ligand is critical; its large bite angle promotes the reductive elimination step in the catalytic cycle, leading to higher yields.

- **Inert Atmosphere:** Degas the slurry with a stream of nitrogen for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
- **Catalyst Addition:** Add tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.05 eq) to the mixture.
- **Amination Reaction:** Heat the reaction mixture to 105°C and maintain for 72 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
- **Deprotection:** After cooling to room temperature, add methanol, followed by hydroxylamine hydrochloride (1.8 eq) and sodium acetate (2.4 eq).^[6]
 - **Expert Insight:** This step is a transimination, where the more nucleophilic hydroxylamine displaces the product from the benzophenone imine, followed by hydrolysis to yield the free amine.
- **Workup and Purification:** Stir the mixture at room temperature for 72 hours. Concentrate the solvent under reduced pressure and purify the resulting residue by silica gel chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield **6-Aminoisoquinolin-1(2H)-one** as a tan powder.^[6]

Chemical Reactivity

The compound's reactivity is dominated by its functional groups:

- **Amino Group:** As a primary aromatic amine, it readily undergoes diazotization, acylation, and alkylation reactions, making it a versatile handle for introducing diverse substituents. It can act as a nucleophile in substitution reactions.^[7]
- **Lactam NH:** The amide proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to generate further derivatives.
- **Aromatic System:** The electron-donating nature of the amino group activates the benzene ring towards electrophilic aromatic substitution.

Applications in Research and Drug Development

6-Aminoisoquinolin-1(2H)-one is not just a synthetic intermediate but a core scaffold found in molecules with significant biological activity.

- Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents. Derivatives have shown promise in targeting neurological disorders and various forms of cancer.[1][2] The isoquinolinone core is a privileged structure in medicinal chemistry, frequently appearing in enzyme inhibitors.
- Organic Synthesis: Its utility extends to being a foundational element for creating more complex molecular architectures through reactions like coupling and cyclization.[1]
- Material Science: The compound is being explored for its potential in developing new polymers and materials with unique electronic or photophysical properties.[1][2]

Handling and Storage

To ensure the integrity and stability of **6-Aminoisoquinolin-1(2H)-one**, proper handling and storage are essential.

- Storage Conditions: Store in a dry, sealed container at 0-8 °C for long-term stability.[1][4]
- Safety: The compound is classified as an irritant and may be harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.

Conclusion

6-Aminoisoquinolin-1(2H)-one is a compound of high strategic value for chemists in both academic and industrial settings. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for bioactive molecules underscore its importance. As research continues, new applications in drug discovery and materials science are likely to emerge, further solidifying its role as a cornerstone of modern chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 216099-46-6 | 6-Aminoisoquinolin-1(2H)-one - Synblock [synblock.com]
- 5. parchem.com [parchem.com]
- 6. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- To cite this document: BenchChem. [6-Aminoisoquinolin-1(2H)-one chemical structure and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524380#6-aminoisoquinolin-1-2h-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com